Cas no 2137943-26-9 (Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl-)
![Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl- structure](https://ja.kuujia.com/scimg/cas/2137943-26-9x500.png)
Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl- 化学的及び物理的性質
名前と識別子
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- Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl-
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- インチ: 1S/C10H23N3O/c1-5-6-12-10(14)13(4)8-7-11-9(2)3/h9,11H,5-8H2,1-4H3,(H,12,14)
- InChIKey: GHJCNDRYYSJQMC-UHFFFAOYSA-N
- SMILES: N(C)(CCNC(C)C)C(NCCC)=O
Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-692281-5.0g |
3-methyl-3-{2-[(propan-2-yl)amino]ethyl}-1-propylurea |
2137943-26-9 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
Enamine | EN300-692281-0.25g |
3-methyl-3-{2-[(propan-2-yl)amino]ethyl}-1-propylurea |
2137943-26-9 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
Enamine | EN300-692281-0.05g |
3-methyl-3-{2-[(propan-2-yl)amino]ethyl}-1-propylurea |
2137943-26-9 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
Enamine | EN300-692281-0.1g |
3-methyl-3-{2-[(propan-2-yl)amino]ethyl}-1-propylurea |
2137943-26-9 | 95.0% | 0.1g |
$741.0 | 2025-03-12 | |
Enamine | EN300-692281-0.5g |
3-methyl-3-{2-[(propan-2-yl)amino]ethyl}-1-propylurea |
2137943-26-9 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
Enamine | EN300-692281-2.5g |
3-methyl-3-{2-[(propan-2-yl)amino]ethyl}-1-propylurea |
2137943-26-9 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
Enamine | EN300-692281-1.0g |
3-methyl-3-{2-[(propan-2-yl)amino]ethyl}-1-propylurea |
2137943-26-9 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
Enamine | EN300-692281-10.0g |
3-methyl-3-{2-[(propan-2-yl)amino]ethyl}-1-propylurea |
2137943-26-9 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 |
Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl- 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl-に関する追加情報
Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl- (CAS No. 2137943-26-9): A Comprehensive Overview
Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl- (CAS No. 2137943-26-9) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propylurea, is characterized by its complex structure and multifaceted biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological applications, and recent research advancements related to this compound.
Chemical Structure and Properties
The chemical structure of Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl- is defined by its urea core, which is substituted with a methyl group, a propyl group, and a 2-(isopropylamino)ethyl group. This intricate arrangement of functional groups imparts the molecule with distinct physicochemical properties. The compound is a white crystalline solid at room temperature and is soluble in water and polar organic solvents. Its molecular formula is C10H24N4O, and it has a molecular weight of approximately 208.31 g/mol.
The presence of multiple amine groups in the structure suggests potential interactions with various biological targets, including enzymes and receptors. The urea moiety itself is known for its ability to form hydrogen bonds, which can contribute to the compound's binding affinity and stability in biological systems.
Synthesis Methods
The synthesis of Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl- can be achieved through several routes, each with its own advantages and challenges. One common approach involves the reaction of methyl isocyanate with N-(2-aminoethyl)-N-isopropylamine followed by alkylation with propyl bromide. This method typically yields high purity products but requires careful control of reaction conditions to avoid side reactions.
Another synthetic route involves the condensation of urea with N-methyl-N-(2-aminoethyl)-N'-propylamine under mild conditions. This method is more straightforward but may require additional purification steps to ensure the desired product's purity.
Biological Applications
The biological applications of Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl- are diverse and promising. Recent studies have explored its potential as a therapeutic agent in various disease models. One notable application is its use as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, research has shown that this compound can effectively inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins associated with inflammation.
In addition to its anti-inflammatory properties, Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl- has been investigated for its neuroprotective effects. Studies have demonstrated that it can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that this compound may have therapeutic potential in treating these debilitating conditions.
Clinical Trials and Research Advancements
The promising preclinical results for Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl- have led to increased interest in advancing its development into clinical trials. Several Phase I trials are currently underway to evaluate the safety and pharmacokinetics of this compound in human subjects. Preliminary data from these trials have shown that the compound is well-tolerated at various dose levels and exhibits favorable pharmacokinetic properties.
Further research is focused on optimizing the formulation and delivery methods for this compound to enhance its bioavailability and therapeutic efficacy. For example, nanoparticle-based delivery systems are being explored to improve the targeted delivery of Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl- to specific tissues or organs.
Conclusion
In conclusion, Urea, N-methyl-N-[2-[(1-methylethyl)amino]ethyl]-N'-propyl- (CAS No. 2137943-26-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and multifaceted biological activities make it an attractive candidate for further investigation and development. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.
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